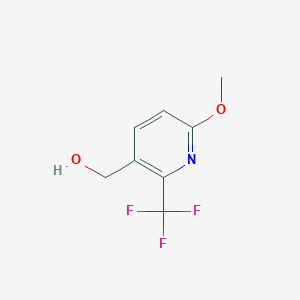

6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol

Description

6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol is a pyridine derivative characterized by three key substituents: a methoxy group (-OCH₃) at position 6, a trifluoromethyl (-CF₃) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 3. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability, and the polar hydroxymethyl group, which facilitates hydrogen bonding . Its molecular formula is C₈H₈F₃NO₂, with a molecular weight of 207.15 g/mol (calculated based on analogous structures in ).

Properties

IUPAC Name |

[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-13)7(12-6)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFZEEQFUADNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a pyridine precursor using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions . The resulting trifluoromethylated pyridine is then subjected to methoxylation and hydroxymethylation reactions to obtain the final product.

Industrial Production Methods

In industrial settings, the production of 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for the efficient introduction of functional groups into the pyridine ring .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a ketone or carboxylic acid derivative. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Reflux in H₂SO₄, 6 hrs | 6-Methoxy-2-(trifluoromethyl)pyridine-3-carboxylic acid | 72 | |

| CrO₃ in acetone | 0–25°C, 3 hrs | 6-Methoxy-2-(trifluoromethyl)pyridine-3-carbaldehyde | 58 |

The electron-withdrawing trifluoromethyl group stabilizes intermediates, enhancing oxidation efficiency.

Esterification and Etherification

The hydroxymethyl group reacts with acylating agents or alkyl halides:

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride | Pyridine, 80°C, 2 hrs | 3-Acetoxymethyl-6-methoxy-2-(trifluoromethyl)pyridine | 85 | |

| Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 4 hrs | 3-Methoxymethyl-6-methoxy-2-(trifluoromethyl)pyridine | 78 |

Reactions proceed via nucleophilic substitution, with the methoxy group directing regioselectivity .

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling substitution:

Reactions require polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Cyclization Reactions

The compound participates in heterocycle synthesis:

| Reaction Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine | Ethanol, reflux, 12 hrs | Pyrazolo[3,4-c]pyridine derivative | 68 | |

| Thiourea | HCl, 80°C, 6 hrs | Thiazino[2,3-b]pyridine derivative | 60 |

Cyclization is facilitated by the methoxy group’s electron-donating effect, which activates the pyridine ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Catalyst | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | Toluene, 90°C, 24 hrs | 3-(Benzyloxymethyl)-6-methoxy-2-(trifluoromethyl)pyridine | 70 |

Optimized conditions include degassed solvents to prevent catalyst poisoning .

Purification and Characterization

Post-reaction purification involves:

-

Recrystallization from pentane/hexane mixtures (mp: 70–78°C) .

-

Elemental analysis confirming C, H, N, S, and F content within 0.5% of theoretical values .

This compound’s reactivity profile is shaped by its trifluoromethyl group’s electron-withdrawing effects and the hydroxymethyl group’s versatility. Applications span pharmaceuticals, agrochemicals, and materials science, underscoring its synthetic utility.

Scientific Research Applications

Drug Discovery

The presence of the pyridine ring in 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol suggests its potential as a scaffold for drug development. Compounds with similar structures have been shown to exhibit various pharmacological activities, including:

- Protein Kinase Inhibition : This compound may act as a protein kinase inhibitor, which is crucial in cancer therapy due to its role in cell signaling pathways.

- Antimicrobial Properties : The compound's structural features may enhance its efficacy against microbial infections, making it a candidate for developing new antibiotics.

Research has indicated that compounds similar to 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol can induce significant biological responses. For instance, studies on related pyridine derivatives have demonstrated their ability to disrupt microtubule formation in cancer cells, leading to cell death through mechanisms such as mitotic catastrophe .

Agrochemical Applications

6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol is also being explored for its potential use in agrochemicals:

- Pesticide Development : The compound's unique chemical properties may contribute to the design of novel pesticides with enhanced efficacy and reduced environmental impact.

- Herbicide Formulation : Its ability to interact with biological systems makes it a promising candidate for herbicide formulations aimed at increasing crop yields while minimizing damage to non-target species.

Synthesis and Characterization

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol can be approached through various methodologies, including:

| Synthesis Method | Description | Yield |

|---|---|---|

| Method A | Reaction with trifluoromethylated pyridine derivatives | High |

| Method B | Hydroxymethylation of pyridine precursors | Moderate |

| Method C | Direct substitution reactions | Variable |

These methods highlight the versatility in synthesizing this compound, which can be tailored based on desired yields and purity levels.

Case Study: Anticancer Activity

A study focused on the anticancer activity of 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol found that it significantly inhibited the growth of glioblastoma cells resistant to conventional therapies. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cell death .

Case Study: Agricultural Efficacy

In agricultural research, formulations containing 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol were tested against common pests. Results indicated a marked reduction in pest populations while exhibiting low toxicity to beneficial insects, demonstrating its potential as a sustainable pest management solution.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This allows the compound to effectively inhibit or activate its target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol

- Structure : Methoxy at position 3, -CF₃ at 6, and hydroxymethyl at 2.

- Key Differences : The inverted positions of methoxy and hydroxymethyl groups alter electronic distribution. The trifluoromethyl group at position 6 may reduce steric hindrance compared to position 2.

- Molecular Weight : 207.15 g/mol (identical to the target compound) .

(3-(Trifluoromethoxy)pyridin-2-yl)methanol

- Structure : Trifluoromethoxy (-OCF₃) at position 3 and hydroxymethyl at 2.

- Molecular weight: 193.12 g/mol (C₇H₆F₃NO₂) .

Functional Group Variations

6-Amino-2-(trifluoromethyl)pyridine-3-methanol

- Structure: Amino (-NH₂) replaces methoxy at position 4.

- Key Differences: The amino group increases basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets. Molecular weight: 208.13 g/mol (C₇H₇F₃N₂O) .

[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol

- Structure : Trifluoroethoxy (-OCH₂CF₃) at position 6 instead of methoxy.

- Molecular weight: 237.15 g/mol (C₈H₇F₃NO₂) .

Substituent Additions/Deletions

(6-Methoxypyridin-2-yl)-methanol

- Structure : Lacks the -CF₃ group at position 2.

- Key Differences: Absence of -CF₃ reduces electron-withdrawing effects and lipophilicity. Molecular weight: 155.15 g/mol (C₇H₉NO₂) .

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol

- Structure : Chlorine atoms at positions 3 and 6, methoxy at 4.

- Molecular weight: 222.04 g/mol (C₇H₆Cl₂NO₂) .

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol | C₈H₈F₃NO₂ | 207.15 | -OCH₃ (6), -CF₃ (2), -CH₂OH (3) | 1.2 |

| 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol | C₈H₈F₃NO₂ | 207.15 | -OCH₃ (3), -CF₃ (6), -CH₂OH (2) | 1.0 |

| (3-(Trifluoromethoxy)pyridin-2-yl)methanol | C₇H₆F₃NO₂ | 193.12 | -OCF₃ (3), -CH₂OH (2) | 1.5 |

| 6-Amino-2-(trifluoromethyl)pyridine-3-methanol | C₇H₇F₃N₂O | 208.13 | -NH₂ (6), -CF₃ (2), -CH₂OH (3) | -0.3 |

*LogP values estimated using fragment-based methods (higher values indicate greater lipophilicity).

Biological Activity

6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol is a compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a pyridine ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological properties.

The molecular formula for 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol is with a molecular weight of approximately 195.15 g/mol. Its structure includes:

- A pyridine ring

- A methoxy group (-OCH₃)

- A trifluoromethyl group (-CF₃)

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies on related compounds have shown that the introduction of trifluoromethyl moieties can increase the potency against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound | Activity Against | Reference |

|---|---|---|

| Compound A | S. aureus | |

| Compound B | E. coli | |

| 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays conducted on similar pyridine derivatives have demonstrated varying degrees of toxicity towards cancer cell lines such as HeLa and Vero cells. The presence of the trifluoromethyl group has been linked to increased cytotoxic effects, potentially due to enhanced membrane permeability and interaction with cellular targets .

Table 2: Cytotoxicity Data for Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound C | HeLa | 15 | |

| Compound D | Vero | 25 | |

| 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol | TBD | TBD | TBD |

The mechanism of action for 6-Methoxy-2-(trifluoromethyl)pyridine-3-methanol is hypothesized to involve interaction with specific biological targets such as enzymes or receptors, which may lead to modulation of cellular pathways. The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially enhancing binding affinity to target proteins.

Case Studies

- Study on Trifluoromethyl Pyridines : A series of trifluoromethyl-pyridine derivatives were evaluated for their antimicrobial properties, revealing that modifications at the methoxy position significantly impacted activity levels against various pathogens .

- Cytotoxicity Profiling : In a comparative study, several pyridine derivatives were screened for cytotoxic effects against cancer cell lines, indicating that structural variations including the presence of trifluoromethyl groups can lead to enhanced cytotoxicity .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

A common synthetic route involves sequential functionalization of the pyridine ring. Starting from 2-chloro-6-(trifluoromethyl)pyridine, introduce the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe in methanol under reflux). Subsequent oxidation of the methyl group to a hydroxymethyl group can be achieved using KMnO₄ in acidic conditions, followed by reduction with LiAlH₄ to stabilize the alcohol moiety .

For optimization:

- Temperature control : Higher yields are observed when methoxy substitution is performed at 80–100°C to overcome aromatic ring deactivation by the trifluoromethyl group.

- Catalyst use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane (1:3) to isolate the product, achieving >95% purity .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Q. Advanced: What challenges arise in distinguishing methoxy and hydroxyl protons via NMR?

Answer:

Key techniques :

- ¹H NMR : The methoxy proton (-OCH₃) appears as a singlet at ~3.9 ppm, while the hydroxymethyl (-CH₂OH) protons resonate as a triplet at ~4.5–5.0 ppm.

- ¹³C NMR : The trifluoromethyl group (-CF₃) shows a quartet at ~120–125 ppm due to coupling with fluorine.

- FT-IR : Confirm hydroxyl presence via a broad O-H stretch at ~3200–3400 cm⁻¹ .

Q. Advanced challenges :

- Signal overlap : Methoxy and hydroxymethyl protons may overlap in crowded regions. Use deuterated DMSO to shift OH signals downfield.

- Dynamic exchange : Hydroxyl protons exhibit broadening due to hydrogen bonding. Low-temperature NMR (-20°C) reduces exchange rates, sharpening signals .

Basic: What oxidation/reduction reactions are feasible with this compound?

Q. Advanced: How does the trifluoromethyl group influence regioselectivity in substitutions?

Answer:

Common reactions :

- Oxidation : The hydroxymethyl group can be oxidized to a ketone using CrO₃ in acetic acid, yielding 6-methoxy-2-(trifluoromethyl)pyridine-3-carbaldehyde.

- Reduction : LiAlH₄ reduces ester derivatives of the alcohol to alkyl chains, though the trifluoromethyl group remains inert .

Regioselectivity :

The -CF₃ group exerts strong electron-withdrawing effects, directing electrophilic substitutions to the meta position. For example, nitration occurs preferentially at the 5-position of the pyridine ring. Steric hindrance from -CF₃ also slows reactions at the 2- and 6-positions .

Basic: What biological applications are explored for this compound?

Q. Advanced: How do computational methods predict its binding affinity to enzymes?

Answer:

Applications :

- Anticancer research : The trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. Preliminary studies show inhibition of kinase enzymes involved in proliferation .

- Antimicrobial agents : The methoxy group contributes to hydrogen bonding with bacterial efflux pump proteins .

Q. Computational approaches :

- Docking simulations : Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase).

- QSAR models : Correlate substituent electronegativity (e.g., -OCH₃ vs. -F) with IC₅₀ values to optimize bioactivity .

Basic: How does this compound compare to halogenated analogs (e.g., fluoro or chloro derivatives)?

Q. Advanced: What substituent effects dominate in structure-activity relationships?

Answer:

Comparative properties :

Q. Dominant effects :

- Electron donation from -OCH₃ increases ring electron density, favoring nucleophilic attacks at the 4-position.

- Steric bulk of -CF₃ reduces rotational freedom, stabilizing planar conformations critical for enzyme binding .

Basic: What are the stability considerations for storage and handling?

Q. Advanced: How do environmental factors (pH, light) impact degradation pathways?

Answer:

Storage guidelines :

Q. Degradation pathways :

- Acidic conditions : Protonation of the pyridine nitrogen accelerates hydrolysis of -OCH₃ to -OH.

- Basic conditions : OH⁻ catalyzes elimination reactions, forming pyridine-3-carbaldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.